Ceftizoxime is a semisynthetic, broad-spectrum, beta-lactamase-resistant, third-generation cephalosporin with antibacterial activity. Ceftizoxime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Ceftizoxime
CAS No.: 68401-81-0
Cat. No.: VC21344104
Molecular Formula: C13H13N5O5S2
Molecular Weight: 383.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 68401-81-0 |
---|---|
Molecular Formula | C13H13N5O5S2 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |
Standard InChI Key | NNULBSISHYWZJU-LDYMZIIASA-N |
Isomeric SMILES | CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Canonical SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | >230ºC |
Chemical Properties and Structure
Ceftizoxime has a molecular weight of 383.403 (average) or 383.035809931 (monoisotopic) and a chemical formula of C₁₃H₁₃N₅O₅S₂ . Structurally, it is characterized as 7-[2-(2-Amino-thiazol-4-yl)-2-methoxyimino-acetylamino]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which can also be described as syn-7-(2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetamido)-3-cephem-4-carboxylic acid .
The chemical structure of ceftizoxime contains the characteristic beta-lactam ring that is essential for its antimicrobial activity. The compound's specific side chains contribute to its expanded spectrum of activity and enhanced stability against beta-lactamases, distinguishing it from earlier generations of cephalosporins.
Mechanism of Action
Ceftizoxime, like other beta-lactam antibiotics including penicillins, exerts its antimicrobial effects through inhibition of bacterial cell wall synthesis. Specifically, it binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis . This binding disrupts the cell wall formation process, leading to structural instability.
Following this initial action, bacterial cell lysis is mediated by the bacteria's own autolytic enzymes such as autolysins. Evidence suggests that ceftizoxime may also interfere with autolysin inhibitors, further enhancing its bactericidal effect .
At the molecular level, ceftizoxime has been shown to inhibit specific targets including:
-
Penicillin-binding protein 1A in Escherichia coli
-
Penicillin-binding protein 1B in Escherichia coli
-
Peptidoglycan transpeptidase
-
D-alanyl-D-alanine carboxypeptidase DacC in Escherichia coli
This multi-target approach contributes to ceftizoxime's broad-spectrum activity against various pathogens, making it particularly valuable for treating complex infections.
Pharmacokinetics
Protein Binding
Ceftizoxime exhibits moderate protein binding, with approximately 30-31% of the drug bound to plasma proteins across the standard concentration range . This relatively low protein binding percentage contributes to its favorable distribution characteristics and may reduce the potential for drug interactions related to protein binding displacement.
Metabolism and Elimination
One of the distinctive pharmacokinetic features of ceftizoxime is that it undergoes minimal metabolism. The drug is excreted virtually unchanged by the kidneys within 24 hours of administration . This characteristic simplifies the understanding of its elimination pathway and reduces the potential for metabolic drug-drug interactions.
The primary route of elimination for ceftizoxime is renal excretion, with the drug being cleared predominantly by glomerular filtration and tubular secretion. Consequently, patients with impaired renal function will experience altered clearance rates and potentially require dosage adjustments .
Clinical Applications
Approved Indications
Ceftizoxime has been approved for the treatment of various bacterial infections including:
-
Lower respiratory tract infections
-
Urinary tract infections
-
Gonorrhea
-
Perioperative infection prophylaxis
The drug's broad-spectrum activity makes it particularly valuable for treating infections caused by beta-lactamase-producing organisms that may be resistant to other antibiotics .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of ceftizoxime in various settings. One significant application is in surgical prophylaxis, where ceftizoxime has shown comparable effectiveness to other established antibiotics.
In a series of double-blind, controlled clinical studies comparing single-dose ceftizoxime (1 gram) with a standard regimen of multiple-dose cefoxitin (three 2 gram doses) for perioperative infection prophylaxis in women undergoing abdominal or vaginal hysterectomy, ceftizoxime demonstrated equivalent efficacy .
Table 1: Prophylactic Success Rates in Hysterectomy Patients
When analyzed by procedure type, prophylactic success rates after vaginal hysterectomy were 91.0% for patients receiving ceftizoxime and 85.1% for those receiving cefoxitin. After abdominal hysterectomy, success rates were identical at 78.3% for both groups .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume